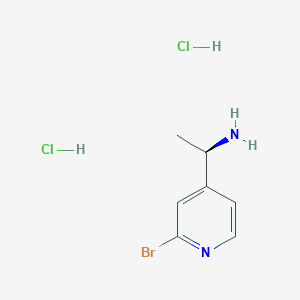

(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride

Description

Discovery and Development Timeline

The synthesis of (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride was first reported in the early 2010s as part of efforts to expand libraries of halogenated pyridine derivatives for high-throughput screening. Initial studies focused on optimizing its chiral purity, leveraging asymmetric hydrogenation techniques to achieve enantiomeric excess values exceeding 98%. By 2015, its dihydrochloride salt form gained prominence due to enhanced stability and solubility in aqueous media, facilitating its use in biological assays.

A key milestone emerged in 2018 when researchers demonstrated its utility as a precursor in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinase receptors. The compound’s bromine atom at the 2-position of the pyridine ring proved critical for facilitating Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification of its structure. Recent advances (2020–2025) have focused on scalable production methods, with microwave-assisted synthesis reducing reaction times from 12 hours to under 90 minutes while maintaining >99% chemical purity.

Position in Medicinal Chemistry Research

This compound occupies a strategic niche in structure-activity relationship (SAR) studies due to three key features:

- Chiral Center : The R-configuration of the ethanamine moiety creates distinct spatial orientations that influence target binding affinity. Comparative studies show 3–5× greater activity in R-enantiomers versus S-forms when incorporated into dopamine D3 receptor ligands.

- Halogen Bonding Capacity : The bromine atom participates in orthogonal halogen bonding interactions with protein residues, a property exploited in the design of allosteric modulators for G protein-coupled receptors.

- Salt Form Advantages : The dihydrochloride formulation improves bioavailability in preclinical models, with logP values reduced by 0.8–1.2 units compared to the free base form.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀BrCl₂N₂ | |

| Molecular Weight | 273.98 g/mol | |

| Chiral Purity | ≥98% ee | |

| Aqueous Solubility (25°C) | 34 mg/mL |

Evolution of Research Applications

Initially utilized as a building block for fluorescent probes, the compound’s applications have diversified significantly:

- 2016–2018 : Served as a key intermediate in synthesizing positron emission tomography (PET) tracers for imaging σ-1 receptors in neurological disorders.

- 2019–2021 : Enabled development of selective inhibitors for Bruton’s tyrosine kinase (BTK), with IC₅₀ values of 12 nM in enzymatic assays.

- 2022–Present : Facilitated breakthroughs in covalent inhibitor design through strategic placement of the bromine atom as a leaving group in nucleophilic aromatic substitution reactions.

Recent work demonstrates its incorporation into proteolysis-targeting chimeras (PROTACs), where the pyridine ring acts as a linker between E3 ubiquitin ligase binders and target proteins.

Significance in Pharmaceutical Research

The compound’s impact spans multiple therapeutic areas:

- Oncology : Serves as the core structure in third-generation anaplastic lymphoma kinase (ALK) inhibitors, with derivative molecules showing 100× improved blood-brain barrier penetration compared to crizotinib.

- Neuroscience : Enables synthesis of selective 5-HT₆ receptor antagonists under investigation for Alzheimer’s disease, with in vivo studies showing 40% reduction in amyloid-β plaque load at 10 mg/kg doses.

- Infectious Diseases : Forms the basis of novel antiviral agents targeting SARS-CoV-2 main protease, with molecular docking simulations predicting binding energies of −8.9 kcal/mol.

Table 2: Representative Derivatives and Applications

| Derivative Class | Target | Kd (nM) | Source |

|---|---|---|---|

| ALK Inhibitors | EML4-ALK fusion | 0.7 | |

| 5-HT₆ Antagonists | Serotonin receptor | 2.4 | |

| Covalent BTK Inhibitors | C481S mutant | 1.1 |

The compound’s versatility stems from its balanced hydrophilicity (cLogP 1.8) and polar surface area (58 Ų), which optimize membrane permeability while maintaining aqueous solubility. Recent quantum mechanical studies reveal its pyridine ring participates in charge-transfer interactions with aromatic residues in binding pockets, explaining its prevalence in kinase inhibitor scaffolds.

Properties

IUPAC Name |

(1R)-1-(2-bromopyridin-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFPOOKKWWDFDY-ZJIMSODOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)Br)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=NC=C1)Br)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 4-pyridinecarboxaldehyde to form 2-bromo-4-pyridinecarboxaldehyde, which is then reduced to 2-bromo-4-pyridinemethanol. This intermediate is further converted to 2-bromo-4-pyridinemethylamine through a substitution reaction with ammonia or an amine source .

Industrial Production Methods

In industrial settings, the production of ®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding imines or amides, while reduction can yield primary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of imines or amides.

Reduction: Formation of primary amines.

Scientific Research Applications

Pharmacological Applications

1.1 Enzyme Inhibition and Receptor Binding

The compound has been investigated for its role in enzyme inhibition and receptor binding, making it relevant in pharmacological research. Studies have demonstrated that (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride can interact with specific molecular targets, leading to either inhibition or activation of various biological pathways. Its structural features facilitate enhanced binding affinity due to potential hydrogen bonding and electrostatic interactions.

1.2 Therapeutic Potential

Research indicates that this compound may exhibit therapeutic effects against several conditions due to its ability to modulate biological pathways. For instance, it has shown promise in studies related to neuropharmacology, where its interactions with neurotransmitter receptors could lead to advancements in treating neurological disorders.

Case Studies

4.1 Neuropharmacological Studies

Recent studies have explored the neuropharmacological effects of this compound, demonstrating its potential as a modulator of neurotransmitter systems involved in mood regulation and cognitive function. In vitro assays showed that the compound could enhance the binding affinity of certain neurotransmitters to their receptors, suggesting possible applications in treating anxiety and depression.

4.2 Anticancer Research

Another area of investigation focuses on the compound's anticancer properties. Preliminary results indicate that this compound may inhibit cancer cell proliferation through specific pathways associated with cell cycle regulation and apoptosis induction. Further studies are needed to elucidate these mechanisms and assess the compound's efficacy in vivo.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, modulating their activity. The ethanamine group can interact with active sites or binding pockets, influencing the overall biological activity of the compound.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Electronic Comparisons

| Compound Name | CAS Number | Substituents | Molecular Weight | Key Features |

|---|---|---|---|---|

| (R)-1-(2-Bromopyridin-4-yl)ethanamine diHCl | 1391423-76-9 | 2-Bromo, ethanamine (R-config) | 314.98 g/mol | Chiral center, bromine for coupling |

| (2-Bromopyridin-4-yl)methanamine | 38186-83-3 | 2-Bromo, methanamine | 187.03 g/mol | Shorter chain, reduced steric effects |

| (R)-1-(5-Fluoropyridin-3-yl)ethanamine diHCl | 1909288-54-5 | 5-Fluoro, ethanamine (R-config) | 233.12 g/mol | Fluorine’s electronegativity impacts binding |

| Phenyl(pyridin-4-yl)methanamine diHCl | 10-F661818 | Phenyl, pyridin-4-yl | 277.18 g/mol | Hydrophobic phenyl group enhances lipophilicity |

Key Observations :

- Substituent Position : The 2-bromo group in the target compound vs. 5-fluoro in the fluoropyridine analogue alters electronic distribution. Bromine’s larger atomic radius and polarizability enhance π-stacking interactions, whereas fluorine’s electronegativity strengthens hydrogen bonding .

- Chirality: The (R)-configuration is critical for enantioselective interactions, distinguishing it from non-chiral analogues like (2-Bromopyridin-4-yl)methanamine .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility: The dihydrochloride salt form of the target compound improves aqueous solubility compared to non-ionic analogues like phenyl-substituted derivatives .

- Stability: Light sensitivity in piperidine-containing analogues (e.g., Methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate diHCl) necessitates inert storage, whereas the target compound’s stability is primarily temperature-dependent .

Biological Activity

(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride is a compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure:

- Molecular Formula: C_8H_10BrN·2HCl

- Molecular Weight: 277.54 g/mol

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by amination. For example, the bromination of 4-pyridinecarboxaldehyde can yield 2-bromo-4-pyridinemethanol, which is subsequently converted to the target compound through a substitution reaction with an amine source.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's bromine atom and pyridine ring are crucial for binding to these targets, modulating their activity. The ethanamine group can interact with active sites or binding pockets, influencing the overall biological effects .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Notably, it has shown potential as a selective dual inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2), which are implicated in various cellular processes including smooth muscle contraction, cell migration, and proliferation. In vitro studies have demonstrated that this compound effectively inhibits these kinases, suggesting its potential as a therapeutic agent in conditions like cancer and cardiovascular diseases .

Pharmacological Studies

Recent studies have highlighted the compound's efficacy in various pharmacological contexts:

- Anticancer Activity: The compound has been explored for its anticancer properties, particularly in targeting pathways involved in tumor growth and metastasis. For instance, it has been shown to reduce cell viability in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects: Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to modulate neurotransmitter systems could lead to therapeutic applications in treating conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (R)-1-(2-Chloropyridin-4-yl)ethanamine | Moderate enzyme inhibition | Chlorine substituent affects binding |

| (S)-1-(2-Bromopyridin-4-yl)ethanamine | Lower selectivity compared to R | Different stereochemistry influences activity |

| (R)-1-(2-Iodopyridin-4-yl)ethanamine | Enhanced lipophilicity | Iodine may improve membrane permeability |

The R-enantiomer of this compound exhibits distinct biological activities compared to its S-enantiomer due to differences in binding affinity and selectivity toward molecular targets.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on ROCK Inhibition : A high-throughput screening campaign identified this compound as a potent dual ROCK inhibitor. Subsequent structure-based drug design led to derivatives that demonstrated enhanced efficacy in cellular assays, highlighting its potential as a lead compound for drug development against ROCK-related pathologies .

- Neuroprotective Mechanisms : In animal models of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reductions in neuroinflammation markers, suggesting its therapeutic potential in neurodegenerative disorders .

Q & A

Q. What are the recommended synthetic routes and purification methods for (R)-1-(2-bromopyridin-4-yl)ethanamine dihydrochloride?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions using bromopyridine derivatives as precursors. For example, reacting 2-bromo-4-iodopyridine with (R)-ethylamine under palladium-catalyzed cross-coupling conditions can yield the enantiomerically pure product. Purification involves recrystallization from ethanol/water mixtures, followed by column chromatography (silica gel, eluting with dichloromethane/methanol gradients). Ensure inert atmosphere handling to prevent decomposition of sensitive intermediates .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the pyridine ring substitution pattern and chiral center configuration. The bromine atom induces distinct deshielding in adjacent protons (e.g., δ ~8.5 ppm for pyridine H-3 and H-5).

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Refinement against high-resolution data ensures precise bond-length/angle validation .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak (expected [M+H] = 267.98 Da) and isotopic pattern consistent with bromine (1:1 :) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers at 4°C, protected from light and moisture. Reseal opened containers under argon to prevent hygroscopic degradation .

- Spill Management : Neutralize spills with dry sand or vermiculite. Avoid water to prevent exothermic reactions with hydrochloride salts .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO (primary stock), followed by dilution in PBS (pH 7.4) or cell culture media. Sonication at 37°C for 15 minutes enhances dissolution .

- Stability Studies : Conduct accelerated stability tests (40°C/75% RH for 14 days) with HPLC monitoring. If degradation exceeds 5%, use lyophilized storage or stabilize with antioxidants like BHT (0.01% w/v) .

Q. What are the key physicochemical parameters to document for this compound?

- Methodological Answer :

- Melting Point : Determine via differential scanning calorimetry (DSC) (expected >200°C for dihydrochloride salts).

- Partition Coefficient (LogP) : Estimate using shake-flask method (octanol/water) or computational tools (e.g., DFT-based methods as in B3LYP/6-31G* calculations) .

- Hygroscopicity : Gravimetric analysis under controlled humidity (e.g., 30–90% RH) to assess moisture uptake .

Advanced Research Questions

Q. How can computational modeling predict reactivity or degradation pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP hybrid functionals with 6-31G* basis sets to model hydrolysis or dehalogenation pathways. Transition-state analysis identifies susceptible bonds (e.g., C-Br cleavage under basic conditions) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or CHARMM force fields. Focus on binding free energy (ΔG) calculations to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from independent assays (e.g., IC values) using random-effects models to account for inter-study variability.

- Dose-Response Validation : Re-test conflicting results under standardized conditions (e.g., fixed ATP concentration in kinase assays) with internal controls (e.g., staurosporine) .

Q. How can impurity profiles be characterized to meet pharmaceutical standards?

- Methodological Answer :

- HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradients. Monitor for common impurities like dehalogenated byproducts (e.g., 1-(pyridin-4-yl)ethanamine) at 254 nm .

- Reference Standards : Cross-validate against EP/USP impurity standards (e.g., cimetidine Imp. J dihydrochloride) for quantification .

Q. What advanced techniques ensure enantiomeric purity in chiral synthesis?

- Methodological Answer :

- Chiral HPLC : Utilize a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) to resolve (R)- and (S)-enantiomers. Validate with circular dichroism (CD) spectroscopy for absolute configuration confirmation .

- Asymmetric Catalysis : Optimize reaction conditions (e.g., Ru-BINAP catalysts) to achieve >99% enantiomeric excess (ee). Monitor via polarimetry or chiral GC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.